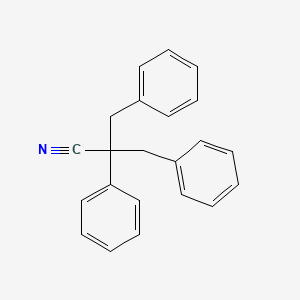![molecular formula C12H13FN4O2S B3001622 1-[1-(2-Fluorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide CAS No. 2138024-88-9](/img/structure/B3001622.png)
1-[1-(2-Fluorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Fluorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of 1-[1-(2-Fluorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide involves several steps. One common synthetic route includes the cyclization of a suitable precursor with a triazole ring. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the triazole ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in optimizing the reaction conditions and improving the yield of the desired product.
Chemical Reactions Analysis
1-[1-(2-Fluorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions are typically sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed are usually the corresponding amines or alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. Common reagents used in these reactions include alkyl halides and aryl halides.
Scientific Research Applications
1-[1-(2-Fluorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies. It can be used to study enzyme kinetics and to develop new enzyme inhibitors.
Medicine: Due to its biological activity, this compound is being investigated for its potential therapeutic applications. It has shown promise as an antifungal and antibacterial agent.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the modification of physical and chemical properties of materials.
Mechanism of Action
The mechanism of action of 1-[1-(2-Fluorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide involves its interaction with specific molecular targets. The triazole ring in the compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparison with Similar Compounds
1-[1-(2-Fluorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide can be compared with other triazole derivatives, such as:
1-(4-Fluorophenyl)-1H-1,2,3-triazole: This compound has a similar triazole ring but lacks the cyclobutane and sulfonamide groups. It is used as an antifungal agent.
1-(2-Chloro-4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: This compound has a similar structure but with different substituents. It is used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its combination of the triazole ring with the cyclobutane and sulfonamide groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(2-fluorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2S/c13-9-4-1-2-5-10(9)17-8-11(15-16-17)12(6-3-7-12)20(14,18)19/h1-2,4-5,8H,3,6-7H2,(H2,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFWOVWUHQDJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CN(N=N2)C3=CC=CC=C3F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B3001547.png)






![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3001556.png)


